Cas no 7364-26-3 (5-Methyl-1H-indazol-3-ol)

5-Methyl-1H-indazol-3-ol Chemical and Physical Properties
Names and Identifiers
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- 5-Methyl-1H-indazol-3-ol
- 3H-INDAZOL-3-ONE,1,2-DIHYDRO-5-METHYL-
- 3-Hydroxy-5-methyl (1H)indazole
- 5-methyl-1,2-dihydroindazol-3-one
- 5-methyl-1,2-dihydro-3H-indazol-3-one
- 5-methyl-1,2-dihydro-indazol-3-one
- 5-Methyl-3-indazolone
- AKOS005744941
- DTXSID60467812
- 3H-Indazol-3-one, 1,2-dihydro-5-methyl-
- 3-HYDROXY-5-METHYL-1H-INDAZOLE
- SCHEMBL8275211
- AKOS000320323
- 7364-26-3
- STL134673
-
- Inchi: InChI=1S/C8H8N2O/c1-5-2-3-7-6(4-5)8(11)10-9-7/h2-4H,1H3,(H2,9,10,11)
- InChI Key: GACMQQYUAANTJH-UHFFFAOYSA-N
- SMILES: CC1=CC2=C(C=C1)NN=C2O
Computed Properties
- Exact Mass: 148.06400
- Monoisotopic Mass: 148.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- PSA: 48.91000
- LogP: 1.57690
5-Methyl-1H-indazol-3-ol Security Information
5-Methyl-1H-indazol-3-ol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methyl-1H-indazol-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M337088-1mg |
5-Methyl-1H-indazol-3-ol |
7364-26-3 | 1mg |
$ 50.00 | 2022-06-03 | ||
TRC | M337088-2mg |
5-Methyl-1H-indazol-3-ol |
7364-26-3 | 2mg |
$ 65.00 | 2022-06-03 | ||
Alichem | A269001322-1g |
5-Methyl-1H-indazol-3-ol |
7364-26-3 | 95% | 1g |
$624.80 | 2023-09-01 | |
Chemenu | CM149949-1g |
5-methyl-1H-indazol-3-ol |
7364-26-3 | 95% | 1g |
$660 | 2021-08-05 | |
TRC | M337088-10mg |
5-Methyl-1H-indazol-3-ol |
7364-26-3 | 10mg |
$ 95.00 | 2022-06-03 | ||
Chemenu | CM149949-1g |
5-methyl-1H-indazol-3-ol |
7364-26-3 | 95% | 1g |
$*** | 2023-03-31 |
5-Methyl-1H-indazol-3-ol Related Literature
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2. Book reviews
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Additional information on 5-Methyl-1H-indazol-3-ol
Introduction to 5-Methyl-1H-indazol-3-ol (CAS No. 7364-26-3) in Modern Chemical and Pharmaceutical Research
5-Methyl-1H-indazol-3-ol, identified by its Chemical Abstracts Service (CAS) number 7364-26-3, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical development. This compound belongs to the indazole family, characterized by a fused benzene and pyrrole ring system, with a methyl group at the 5-position and a hydroxyl group at the 3-position. The structural features of 5-Methyl-1H-indazol-3-ol make it a versatile scaffold for designing molecules with potential biological activities, particularly in the context of drug discovery and therapeutic intervention.
The indazole core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets due to its aromaticity and electron-rich nature. The presence of the hydroxyl group in 5-Methyl-1H-indazol-3-ol introduces polar functional properties, enhancing its solubility and reactivity, which are critical factors in drug design. Furthermore, the methyl substituent at the 5-position can influence the electronic distribution and steric environment of the molecule, affecting its binding affinity and selectivity towards biological receptors.
In recent years, 5-Methyl-1H-indazol-3-ol has been explored as a key intermediate in synthesizing more complex pharmacophores. Its role in developing novel therapeutic agents has been highlighted in several studies, particularly in the investigation of antimicrobial, anti-inflammatory, and anticancer properties. The compound’s ability to modulate enzyme activity and receptor binding has made it a valuable building block for medicinal chemists.
One of the most compelling aspects of 5-Methyl-1H-indazol-3-ol is its utility in designing small-molecule inhibitors targeting specific disease-related pathways. For instance, researchers have leveraged its structure to develop inhibitors of kinases and other enzymes implicated in cancer progression. The hydroxyl group at the 3-position provides a site for further functionalization, allowing chemists to tailor the molecule’s properties for optimal interaction with biological targets. This flexibility has led to several patents and ongoing clinical trials where derivatives of 5-Methyl-1H-indazol-3-ol are being evaluated for their therapeutic efficacy.
The synthesis of 5-Methyl-1H-indazol-3-ol typically involves multi-step organic reactions, starting from readily available precursors such as indole derivatives. Advances in synthetic methodologies have improved the efficiency and scalability of producing this compound, making it more accessible for research applications. Techniques like palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the indazole core with high precision.
Recent studies have also highlighted the potential of 5-Methyl-1H-indazol-3-ol in addressing neurological disorders. Its structural similarity to certain natural products known for their neuroprotective effects has prompted investigations into its role as a precursor for neuroactive compounds. Additionally, its interaction with metal ions has been explored, suggesting possible applications in metallodrug development.
The pharmaceutical industry continues to invest in exploring new derivatives of 5-Methyl-1H-indazol-3-ol, driven by its promising biological profile and synthetic accessibility. Collaborative efforts between academia and industry have led to innovative approaches in drug design, where computational modeling and high-throughput screening are employed to identify lead compounds derived from this scaffold.
Looking ahead, the future prospects of 5-Methyl-1H-indazol-3-ol appear bright, with ongoing research focusing on expanding its applications across various therapeutic areas. The compound’s unique structural features offer a rich foundation for developing next-generation therapeutics that address unmet medical needs. As our understanding of biological pathways continues to evolve, so too will the ways in which 5-Methyl-1H-indazol-3-ol contributes to advancing chemical biology and pharmaceutical science.
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